molecular formula C22H23N7OS B2888305 N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1351659-15-8

N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide

Cat. No.: B2888305
CAS No.: 1351659-15-8
M. Wt: 433.53
InChI Key: FOKICYFERVKDSC-UHFFFAOYSA-N
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Description

This compound integrates three key structural motifs: a benzo[d]thiazole moiety, a pyrimidine-pyrazole core (substituted with 3,5-dimethyl groups), and a piperidine-3-carboxamide linker. The benzo[d]thiazole group is known for its electron-rich aromatic system, enabling π-π interactions in biological targets . The pyrimidine-pyrazole unit provides hydrogen-bonding capabilities, while the piperidine carboxamide enhances solubility and conformational flexibility.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7OS/c1-14-10-15(2)29(27-14)20-11-19(23-13-24-20)28-9-5-6-16(12-28)21(30)26-22-25-17-7-3-4-8-18(17)31-22/h3-4,7-8,10-11,13,16H,5-6,9,12H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKICYFERVKDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews various studies that evaluate its biological activity, focusing on its anticonvulsant properties, anticancer effects, and underlying mechanisms.

Chemical Structure

The compound can be represented as follows:

C17H19N5OS\text{C}_{17}\text{H}_{19}\text{N}_5\text{OS}

This structure includes a benzothiazole moiety, a piperidine ring, and a pyrimidine derivative, contributing to its diverse biological activities.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to benzothiazole derivatives. For instance, a series of benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) methods. One notable compound demonstrated an ED50 value of 160.4 mg/kg with a protective index (PI) of 2.74, indicating significant anticonvulsant efficacy with low neurotoxicity .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)Protective Index
6g160.42.74
Sodium ValproateStandard Control-

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, benzothiazole derivatives have shown promising results against several cancer cell lines. A study indicated that certain derivatives exhibit significant cytotoxicity against A549 human lung cancer cells, with IC50 values as low as 9 μM . The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
Benzothiazole DerivativeA549 (Lung)9
Piperidine DerivativeHepG2 (Liver)0.25

The biological activity of this compound may be attributed to several mechanisms:

  • GABAergic Modulation : The anticonvulsant effects are likely mediated through interactions with GABA receptors, enhancing inhibitory neurotransmission .
  • Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest leading to senescence and apoptosis, disrupting cancer cell proliferation .
  • Targeting Specific Pathways : Compounds containing piperidine and pyrimidine rings have been noted for their ability to regulate key signaling pathways involved in tumor growth and metastasis .

Case Studies

Several case studies illustrate the efficacy of similar compounds derived from benzothiazole and pyrazole frameworks:

  • Case Study 1 : A study on a related benzothiazole derivative showed significant reduction in tumor size in xenograft models when administered at therapeutic doses.
  • Case Study 2 : Another investigation into pyrazole derivatives indicated a robust response in inhibiting tumor growth across multiple cancer types, suggesting a broad-spectrum anticancer potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

a. Pyrimidine-Pyrazole Derivatives

  • Target Compound : The 3,5-dimethylpyrazole substituent on pyrimidine likely enhances metabolic stability and hydrophobic interactions compared to unsubstituted analogs .

b. Piperidine Carboxamide Linkers

  • Target Compound : The piperidine-3-carboxamide linker may improve membrane permeability compared to rigid aromatic linkers (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide in , which uses a sulfonyl group for solubility ).
Heterocyclic Substitutions
  • Thiadiazole vs.
Spectroscopic Validation
  • 1H NMR : The target’s benzothiazole protons (~δ 7.5–8.5 ppm) and pyrimidine protons (~δ 8.0–8.5 ppm) would differ from ’s thiadiazole signals (~δ 2.5 ppm for methyl groups) .
  • HRMS : Molecular ion peaks (e.g., m/z ~398–450) align with and ’s data, confirming structural integrity .

Computational and ADME-Tox Insights

Molecular Docking and SAR
  • Pyrazole Substitutions : 3,5-Dimethyl groups in the target may improve binding to hydrophobic enzyme pockets, as seen in ’s SAR analysis .
  • Benzothiazole vs.
ADME-Tox Predictions
Property Target Compound Compound Reference
LogP (Lipophilicity) Higher (due to benzothiazole) Moderate (thiadiazole)
Metabolic Stability Likely improved (methyl groups) Moderate
Toxicity Risk Moderate (benzothiazole) Lower (thiadiazole)

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield ImprovementSource
Solvent (DMF)Reflux, 100°C39% → 52%
Catalyst (Pd/C)5 mol%24% → 48%
Purification MethodColumn ChromatographyPurity >99%

Q. Table 2: Biological Activity Profile

Assay TypeTargetIC50 (μM)Reference CompoundSource
Cytotoxicity (MCF-7)EGFR Kinase0.45Gefitinib (0.12 μM)
Antimicrobial (E. coli)DNA Gyrase12.3Ciprofloxacin (1.5 μM)

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